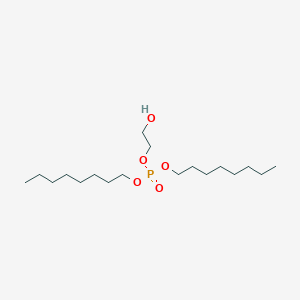
Benzenediazonium, 2-(ethoxycarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2-(ethoxycarbonyl)- is an organic compound with the molecular formula C9H9N2O2 It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N2+) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-(ethoxycarbonyl)- can be synthesized through the diazotization of anthranilic acid derivatives. The process involves the reaction of anthranilic acid with nitrous acid in the presence of hydrochloric acid, followed by the addition of an ethoxycarbonyl group. The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of benzenediazonium, 2-(ethoxycarbonyl)- involves similar diazotization reactions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and ensures the safe handling of diazonium salts, which can be explosive when dry .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-(ethoxycarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as hydroxyl, halogens, or cyano groups through reactions with appropriate reagents.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride for chlorination, potassium iodide for iodination, and sodium hydroxide for hydroxylation.
Coupling Reactions: These reactions typically occur in alkaline conditions and involve the use of phenols or aromatic amines.
Major Products Formed
Substitution Reactions: Products include phenols, halobenzenes, and benzonitriles.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Scientific Research Applications
Benzenediazonium, 2-(ethoxycarbonyl)- has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.
Medicine: They are explored for their potential in drug delivery systems and as diagnostic agents.
Industry: Azo compounds derived from diazonium salts are widely used as dyes in the textile industry.
Mechanism of Action
The mechanism of action of benzenediazonium, 2-(ethoxycarbonyl)- involves the formation of a diazonium ion, which can undergo various reactions depending on the conditions and reagents used. The diazonium ion acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other functional groups .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the ethoxycarbonyl group.
Benzenediazonium, 2-carboxylate: Contains a carboxyl group instead of an ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in benzenediazonium, 2-(ethoxycarbonyl)- imparts unique reactivity and properties compared to other diazonium compounds. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
20971-58-8 |
|---|---|
Molecular Formula |
C9H9N2O2+ |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
2-ethoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C9H9N2O2/c1-2-13-9(12)7-5-3-4-6-8(7)11-10/h3-6H,2H2,1H3/q+1 |
InChI Key |
KSVDVLPGODYQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)

![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)






![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)

![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

